molecular formula C9H16O3 B8067691 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde

Cat. No.: B8067691
M. Wt: 172.22 g/mol
InChI Key: ZIJFFXCELDVXGD-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is an organic compound with a unique structure featuring a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with appropriate aldehydes under acidic conditions. One common method includes the use of tosic acid as a catalyst, with the reaction carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring provides stability and influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is unique due to its specific structural features, which confer distinct reactivity patterns and potential applications. The presence of both the dioxolane ring and the aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2,6-10)7-5-11-9(3,4)12-7/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFFXCELDVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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